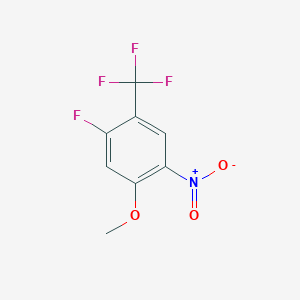
2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reaction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic chemistry techniques and reagents, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like mCPBA.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: mCPBA
Reducing Agents: Sodium borohydride
Nucleophiles: Trimethylsilyl cyanide (TMSCN)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as Janus kinase 2 (JAK2), which plays a role in cell growth and proliferation . This inhibition can lead to the suppression of abnormal cell growth, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pazopanib: A vascular endothelial growth factor receptor inhibitor with a similar pyrimidine structure.
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with applications in cancer therapy.
Uniqueness
2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to unique therapeutic effects and applications in various scientific fields .
Properties
Molecular Formula |
C12H15N5O2S |
|---|---|
Molecular Weight |
293.35 g/mol |
IUPAC Name |
2-methyl-5-[[4-(methylamino)pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C12H15N5O2S/c1-8-3-4-9(7-10(8)20(13,18)19)16-12-15-6-5-11(14-2)17-12/h3-7H,1-2H3,(H2,13,18,19)(H2,14,15,16,17) |
InChI Key |
QQXZFTYKLCKHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)NC)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



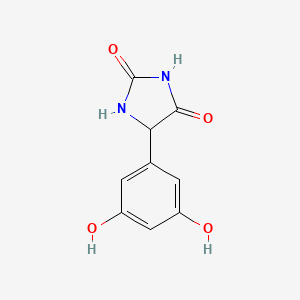
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
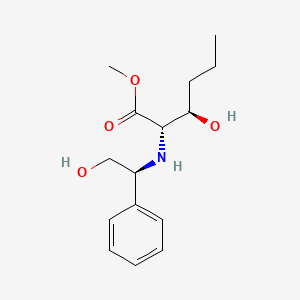
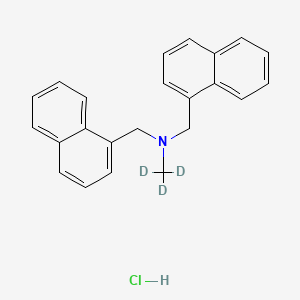
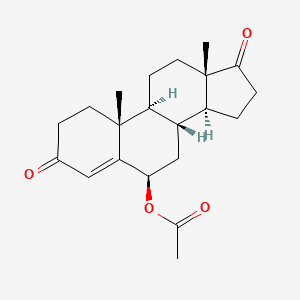
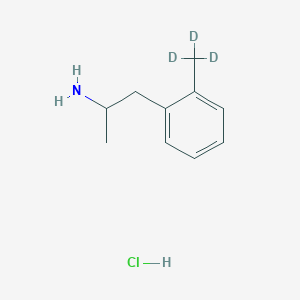
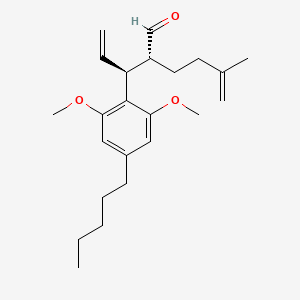

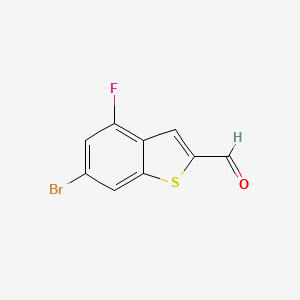

![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
